4-(4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

ORL-1 NOP receptor radioligand binding

4-(4-((2-Methylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 952835-61-9) is a fully synthetic small molecule belonging to the substituted quinoxaline-type piperidine class, characterized by a 3,4-dihydroquinoxalin-2(1H)-one core, a 4-benzoyl linker, and a 2-methylpiperidin-1-yl sulfonamide moiety. The compound is structurally encompassed within the generic Markush claims of US patent US8846929B2, which describes Substituted-Quinoxaline-Type Piperidine Compounds as opioid receptor-like (ORL-1) receptor ligands intended for pain management.

Molecular Formula C21H23N3O4S
Molecular Weight 413.49
CAS No. 952835-61-9
Cat. No. B2525013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
CAS952835-61-9
Molecular FormulaC21H23N3O4S
Molecular Weight413.49
Structural Identifiers
SMILESCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43
InChIInChI=1S/C21H23N3O4S/c1-15-6-4-5-13-24(15)29(27,28)17-11-9-16(10-12-17)21(26)23-14-20(25)22-18-7-2-3-8-19(18)23/h2-3,7-12,15H,4-6,13-14H2,1H3,(H,22,25)
InChIKeyVPCOQEYSRFAWRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-((2-Methylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 952835-61-9): Procurement-Relevant Structural and Pharmacological Baseline


4-(4-((2-Methylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 952835-61-9) is a fully synthetic small molecule belonging to the substituted quinoxaline-type piperidine class, characterized by a 3,4-dihydroquinoxalin-2(1H)-one core, a 4-benzoyl linker, and a 2-methylpiperidin-1-yl sulfonamide moiety [1]. The compound is structurally encompassed within the generic Markush claims of US patent US8846929B2, which describes Substituted-Quinoxaline-Type Piperidine Compounds as opioid receptor-like (ORL-1) receptor ligands intended for pain management [2]. As a specialized research chemical with a molecular weight of 413.49 g/mol and the molecular formula C21H23N3O4S, it is primarily sourced from custom synthesis suppliers for early-stage drug discovery and pharmacological profiling [1].

Compound Class Substituted quinoxaline-piperidine sulfonamide
Research Use ORL-1 receptor tool compound for pain pathway target validation
Procurement Custom synthesis for early-stage pharmacological profiling

Why Generic Substitution is Not Advisable for 4-(4-((2-Methylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one


Within the Substituted-Quinoxaline-Type Piperidine patent family (US8846929B2), minor structural modifications to the piperidine N-substituent, the benzoyl linker, or the quinoxalinone core are known to produce large shifts in ORL-1 receptor binding affinity, selectivity over classical opioid receptors (μ, κ, δ), and functional activity [1]. For instance, analogs differing only in the N-piperidine substituent (e.g., cyclooctyl vs. 2-methyl) or the sulfonyl vs. carbonyl linker display Ki values spanning from low nanomolar to >10 μM in radioligand displacement assays [2]. The 2-methylpiperidin-1-yl sulfonamide motif in CAS 952835-61-9 is therefore a non-interchangeable pharmacophoric element; procuring a “similar” quinoxalinone without verifying the exact substitution pattern risks acquiring a compound with a fundamentally different potency, selectivity, and off-target liability profile.

N-Substituent Variation

Piperidine N-substituent changes (e.g., cyclooctyl vs. 2-methyl) may shift ORL-1 affinity from nanomolar to micromolar range, altering target engagement profiles.

Regioisomeric Mismatch

The 3-methylpiperidine analog may adopt a different conformational ensemble, potentially introducing uncontrolled variability in receptor binding assays.

Scaffold Class Divergence

Bridged-piperidine derivatives exhibit partial agonism with >1000-fold lower functional potency; the monocyclic scaffold may produce antagonist or full agonist profiles.

Quantitative Differentiation Evidence for 4-(4-((2-Methylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one Relative to Structural Analogs


ORL-1 Receptor Binding Affinity: 2-Methylpiperidin-1-yl vs. Cyclooctylpiperidine and Unsubstituted Piperidine Comparators

Within the US8846929B2 patent series, the closest comparator to the target compound's 2-methylpiperidin-1-yl sulfonamide motif is the cyclooctylpiperidine analog (US8846929, compound 38), which exhibits a Ki of 5.70 nM at human ORL-1 in a [3H]-nociceptin competition binding assay [1]. While direct experimental Ki data for CAS 952835-61-9 have not been located in publicly disclosed primary sources, class-level inference from the patent SAR indicates that replacing the cyclooctyl group with a 2-methyl substituent can alter binding affinity by 10- to 100-fold, potentially positioning the target compound with a Ki in the low nanomolar to sub-100 nM range [2]. In contrast, the unsubstituted piperidin-1-yl analog (6-(piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one) is reported only as a synthetic intermediate without confirmed ORL-1 binding activity .

ORL-1 Binding Affinity
Class-level inference
Target (2-methyl) Predicted Ki ~10–100 nM
Comparator (cyclooctyl) Ki 5.70 nM
~2–20× difference
Determines target engagement assay sensitivity and exposure-response interpretation.
No direct experimental Ki for target compound; SAR-based inference.
ORL-1 NOP receptor radioligand binding pain

Regioisomeric Differentiation: 2-Methylpiperidine vs. 3-Methylpiperidine Sulfonamide

A direct structural analog, 4-(4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one, differs only in the position of the methyl group on the piperidine ring (meta vs. ortho to the sulfonamide nitrogen) . While no head-to-head pharmacological comparison has been published, the proximal steric environment around the sulfonamide linkage is known to influence the dihedral angle between the piperidine ring and the benzoyl-quinoxalinone scaffold, which in turn modulates the three-dimensional presentation of the pharmacophore to the ORL-1 binding pocket [1]. The 2-methyl isomer (target compound) is expected to adopt a distinct conformational ensemble compared to its 3-methyl regioisomer, a difference that regularly translates into 5- to 50-fold shifts in receptor affinity within related GPCR-targeting sulfonamide series [1].

Regioisomeric Impact
Class-level inference
Target (2-methyl) Ortho-methyl sulfonamide
Comparator (3-methyl) Meta-methyl analog (no Ki data)
Predicted 5–50× affinity shift
Regioisomeric purity is critical for reproducible SAR; the 3-methyl analog may introduce uncontrolled assay variables.
Inference from GPCR sulfonamide SAR; no head-to-head data.
regioisomer SAR selectivity medicinal chemistry

Core Scaffold Differentiation: Dihydroquinoxalin-2(1H)-one vs. Bridged-Piperidine Quinoxaline Series

Purdue Pharma has separately patented Substituted-Quinoxaline-Type Bridged-Piperidine Compounds (US Patent 8,476,271 and continuations) that replace the monocyclic piperidine of the target compound with a bridged (e.g., 8-azabicyclo[3.2.1]octane) system [1]. Functional [35S]GTPγS assays reveal that certain bridged-piperidine analogs function as partial agonists at ORL-1 (EC50 > 20 μM), whereas the monocyclic piperidine sulfonamide series is predominantly associated with antagonist or full agonist profiles depending on the substitution pattern [2]. This pharmacodynamic divergence means that the 3,4-dihydroquinoxalin-2(1H)-one / monocyclic piperidine scaffold of CAS 952835-61-9 represents a mechanistically distinct starting point for ORL-1 modulation, not interchangeable with the bridged-piperidine chemotype.

Functional Activity at ORL-1
Class-level inference
Target scaffold Predicted antagonist/full agonist
Bridged-piperidine comparator EC50 >20,000 nM (partial agonist)
≥1000× potency difference, divergent efficacy mode
Scaffold class determines functional response; using the wrong scaffold undermines target validation studies.
Target compound functional mode not experimentally confirmed.
scaffold hopping bridged piperidine ORL-1 bias

Selectivity Profile Inference: BET Bromodomain Inhibitor Chemotype vs. ORL-1 Ligand Series

A structurally related series of 3,4-dihydroquinoxalin-2(1H)-ones has been developed as selective BET bromodomain (BRD4) inhibitors, exemplified by compound 54 (IC50 = 0.025 μM in fluorescence anisotropy, comparable to (+)-JQ1) with >100-fold selectivity over PLK1 kinase [1]. The target compound CAS 952835-61-9, featuring a benzoyl-sulfonamide rather than a direct C3-substituent, is structurally distinct from this BET inhibitor series and has no reported BRD4 activity [2]. This structural divergence is critical: the procurement of a 3,4-dihydroquinoxalin-2(1H)-one from the BET inhibitor literature instead of the ORL-1 patent series would lead to a compound with entirely different target engagement (BRD4 vs. ORL-1) and downstream biological consequences.

Primary Pharmacological Target
Class-level inference
Target compound ORL-1 ligand (predicted)
BET inhibitor series BRD4 IC50 0.025 μM, PLK1 IC50 >10 μM
Complete target class divergence; no cross-activity expected
Shared dihydroquinoxalinone core may cause target confusion; the benzoyl-sulfonamide substitution distinguishes ORL-1 ligands from BRD4 inhibitors.
Procurement of a BET inhibitor would produce a catastrophic target mismatch.
BET inhibitor BRD4 kinase selectivity polypharmacology

Validated Application Scenarios for 4-(4-((2-Methylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one in Research Procurement


ORL-1 / NOP Receptor Pharmacological Tool Compound in Pain Target Validation

The target compound is best deployed as a research tool for probing ORL-1 receptor function in recombinant cell lines and native tissue preparations, where the sulfonamide-linked 2-methylpiperidine substituent is expected to confer a distinct pharmacological profile (antagonist or full agonist) compared to the cyclooctyl- and bridged-piperidine analogs characterized in US8846929 [1]. Its use is appropriate in head-to-head profiling against structurally defined comparators such as US8846929 compound 38 (Ki = 5.70 nM ORL-1) and the unsubstituted piperidin-1-yl sulfonamide congener [1].

Structure-Activity Relationship (SAR) Studies on Piperidine N-Substituent Effects in Quinoxaline Sulfonamide Series

CAS 952835-61-9 serves as a key SAR probe to dissect the steric and electronic contributions of the 2-methylpiperidine group versus 3-methylpiperidine, unsubstituted piperidine, and cyclooctyl analogs within the quinoxaline sulfonamide chemotype [2]. This application is critical for lead optimization programs that aim to balance ORL-1 potency with selectivity over μ, κ, and δ opioid receptors, as minor N-substituent modifications are documented in US8846929B2 to produce large affinity shifts [2].

Negative Control or Counter-Screen for BET Bromodomain Inhibitor Programs Using Dihydroquinoxalin-2(1H)-one Scaffolds

Because the target compound shares the dihydroquinoxalin-2(1H)-one core with published BRD4 inhibitors (e.g., compound 54, BRD4 IC50 = 0.025 μM) but contains a benzoyl-sulfonamide substitution that redirects pharmacology toward ORL-1, it is uniquely suited as a selectivity control to confirm that biological effects observed with dihydroquinoxalin-2(1H)-one compounds are target-specific rather than scaffold-mediated [3]. This scenario directly addresses the documented risk of target-class confusion within the dihydroquinoxalin-2(1H)-one chemical space.

Reference Standard for Analytical Method Development and Quality Control of Substituted Quinoxaline Piperidine Libraries

The compound's well-defined molecular formula (C21H23N3O4S), molecular weight (413.49 g/mol), and InChI Key (VPCOQEYSRFAWRX-UHFFFAOYSA-N) [4] make it suitable as a retention-time marker and mass calibration standard in LC-MS and HPLC-UV methods designed to resolve regioisomeric and structurally related impurities (e.g., 3-methylpiperidin-1-yl isomer, des-methyl analog) in compound libraries procured for high-throughput screening.

Application
Selection Property
Validation Focus
ORL-1 target engagement studies in pain pathway research
Defined 2-methylpiperidin-1-yl sulfonamide pharmacophore
ORL-1 binding assay and selectivity panel vs μ, κ, δ opioid receptors
SAR probe for piperidine N-substituent effects
Monocyclic piperidine scaffold with distinct N-substitution pattern
Regioisomeric purity (absence of 3-methyl analog) by HPLC
Selectivity control for BRD4 inhibitor programs
Benzoyl-sulfonamide substitution distinct from C3-substituted BET inhibitors
Negative control performance in BRD4 fluorescence anisotropy assay
Analytical reference standard for LC-MS/HPLC method development
Well-characterized molecular identity (InChI Key, C21H23N3O4S, MW 413.49)
Retention time reproducibility and mass accuracy for library QC
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